molecular formula C7H10FN3 B12956050 (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine

Cat. No.: B12956050
M. Wt: 155.17 g/mol
InChI Key: JDKKFNODZQOJQD-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group, a fluorine atom, and a methanamine group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like Selectfluor .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine is unique due to its combination of a cyclopropyl group and a fluorine atom on the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C7H10FN3/c8-6-5(3-9)10-11-7(6)4-1-2-4/h4H,1-3,9H2,(H,10,11)

InChI Key

JDKKFNODZQOJQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=C2F)CN

Origin of Product

United States

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